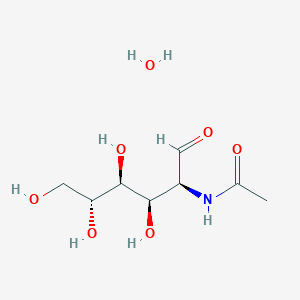
N-acetilmannosamina hidratada
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .
Aplicaciones Científicas De Investigación
N-Acetyl-D-mannosamine hydrate has a wide range of scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical process involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium (II) as a catalyst to facilitate the oxidative cyclization of glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form N-acyl-D-mannosaminolactone.
Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
N-Acyl-D-mannosaminolactone: Formed from reduction reactions.
Substituted Mannosamines: Formed from substitution reactions.
Mecanismo De Acción
N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-acetylneuraminic acid, similar to N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
N-Acetylneuraminic Acid: The final product in the sialic acid biosynthesis pathway, derived from N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .
Propiedades
Número CAS |
3615-17-6 |
|---|---|
Fórmula molecular |
C8H15NO6 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
Clave InChI |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
SMILES isomérico |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
4773-29-9 3615-17-6 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















